molecular formula C13H19N3O3 B12458072 [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester

[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester

Cat. No.: B12458072
M. Wt: 265.31 g/mol
InChI Key: LESQJSHFHZTDQU-UHFFFAOYSA-N
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Description

[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring, which is further substituted with an N-hydroxycarbamimidoyl group. The tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the N-Hydroxycarbamimidoyl Intermediate: This can be achieved by reacting hydroxylamine with an appropriate isocyanate or carbodiimide under controlled conditions.

    Coupling with Phenylmethyl Group: The intermediate is then coupled with a phenylmethyl halide (such as benzyl chloride) in the presence of a base like sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxycarbamimidoyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine or hydroxylamine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are typically employed under controlled conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes like acetylcholinesterase.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxycarbamimidoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The phenyl ring and tert-butyl ester moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid methyl ester
  • [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid ethyl ester
  • [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid isopropyl ester

Uniqueness

[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, which may have different physical and chemical properties.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-hydroxyimino-1-phenylethyl)carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17)

InChI Key

LESQJSHFHZTDQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

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